Lantibiotic epilancin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SASVLKTSIKVSKKYCKGVTLTCGCNITGGK |
Origin of Product |
United States |
Scientific Research Applications
Lantibiotics, including epilancins, are antimicrobial peptides produced by Gram-positive bacteria, garnering interest as potential alternatives to traditional antibiotics due to increasing antibiotic resistance . Epilancins, such as epilancin A37 and epilancin 15X, have demonstrated specific activity against various bacteria, including Staphylococcus and Corynebacteria species .
Epilancin A37
- Target Specificity Researchers have discovered that epilancin A37, produced by Staphylococci, acts specifically against Corynebacteria, key competitors in the skin microbiome . This specificity is mediated by a unique mechanism where epilancin A37 penetrates the cell without initially destroying it, accumulates, and then dissolves the cell membrane from within, leading to the death of the Corynebacterium .
- Ecological Importance Epilancins are widespread in Staphylococci, highlighting their ecological importance in the competition between bacterial species in the human microbiota of the nose and skin .
Epilancin 15X
- Activity Against Staphylococci Epilancin 15X is highly active against other Staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action Studies Research into the mechanism of action of epilancin 15X suggests it may not interfere with lipid II, unlike other lantibiotics like nisin . Epilancin 15X impacts the synthesis of DNA, RNA, protein, and fatty acids, but it does not affect cell walls, setting it apart from nisin .
- Target Identification Current research is focused on identifying the specific targets of epilancin 15X by studying bacterial mutants resistant to its effects .
- Varying Activity Epilancin 15X demonstrates varying activity depending on the indicator strain, showing bacteriostatic activity against Staphylococcus simulans .
Potential Therapeutic Use
- Alternatives to Traditional Antibiotics Lantibiotics possess attributes that are essential for the treatment of infections caused by multi-drug resistant bacteria, and their use as alternatives to traditional antibiotic therapies has been considered for decades .
- Bioengineering Technologies have been developed for the engineering of lantibiotics, and studies have described the generation of peptide derivatives with enhanced functionality in terms of specific activity, spectrum of activity, solubility, and/or temperature and pH stability .
- Clinical and Preclinical Trials Several lantibiotics are currently in clinical and preclinical trials .
Production and Optimization
- Production Conditions The production of lanthionine-containing polypeptide antibiotics by staphylococci is highly dependent on the composition of the media . Optimal conditions for the production of epilancin 15X involve a medium containing specific concentrations of meat extract, NaCl, NH4Cl, malt extract, and Ca(OH)2 .
- Purification Yield Purification can yield about 3.0 mg of bacteriocin per liter of culture under optimal conditions .
Tables
| Property | Epilancin A37 | Epilancin 15X |
|---|---|---|
| Source | Staphylococci | Staphylococcus epidermidis |
| Target | Corynebacteria | Staphylococci (including MRSA) |
| Mechanism of Action | Dissolves cell membrane from within | Affects synthesis of DNA, RNA, protein, and fatty acids; does not affect cell walls |
| Ecological Role | Competition between bacterial species in human microbiota | Active against pathogenic bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci |
Comparison with Similar Compounds
Table 1: Structural Comparison of Epilancin 15X and Related Lantibiotics
Key Observations :
- The N-terminal lactate group is a hallmark of epilancin 15X, epilancin K7, and epicidin 280, conferring resistance to aminopeptidase degradation .
- Unlike nisin, which uses lipid II for pore formation, epilancin 15X lacks lipid II-binding motifs (e.g., "AB rings") and disrupts membranes via direct interaction with anionic lipids .
Divergences :
- Homicorcin : Contains an additional oxidoreductase modifying dehydroalanine to 2-hydroxypropionate, enhancing stability .
- Nisin : Relies on LanB/LanC for dehydration and cyclization, lacking lactate-forming enzymes .
Antimicrobial Activity and Spectrum
Table 2: Activity Spectrum of Epilancin 15X and Analogues
Notable Findings:
- Epilancin 15X suppresses DNA replication and fatty acid synthesis but spares cell wall biosynthesis .
- The lactate group in epilancin 15X prevents degradation by Aeromonas proteolytica aminopeptidase, unlike lacticin 481, which loses activity after proteolysis .
Mechanistic Differences
- Lipid II Independence: Epilancin 15X and K7 disrupt membranes via cationic residues and dehydroamino acids, independent of lipid II . In contrast, nisin and gallidermin require lipid II for pore formation .
- Regulatory Responses: Epilancin 15X activates the LiaRS stress response in B. carnosus, indicating strain-specific signaling .
Preparation Methods
Gene Cluster and Enzymatic Modifications
Epilancin 15X is biosynthesized from a precursor peptide encoded by the elxA gene within a biosynthetic gene cluster (elxABCOP). The cluster includes genes encoding enzymes responsible for:
- Dehydration of serine/threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb) (ElxB)
- Proteolytic cleavage of the leader peptide (ElxP)
- Reduction of an N-terminal pyruvyl group to d-lactate (ElxO, an NADPH-dependent oxidoreductase)
The N-terminal d-lactate is formed by dehydration of the first serine residue, proteolytic removal of the leader peptide, hydrolysis to form a pyruvyl group, and subsequent reduction to lactate, which enhances peptide stability against bacterial aminopeptidases.
Fermentation Conditions and Production Yield
Optimal production of epilancin 15X was achieved by culturing S. epidermidis 15X154 in a medium optimized for the highest yield, as shown in Table 1.
| Medium Component | Concentration |
|---|---|
| Lab-Lemco meat extract | 10% (w/v) |
| NaCl | 2% (w/v) |
| NH4Cl | 20 mM |
| Malt extract | 3% (w/v) |
| Ca(OH)2 | 0.4% (w/v) |
Under these conditions, approximately 3.0 mg of epilancin 15X was purified per liter of culture, a sixfold increase compared to earlier reports (0.5 mg/L).
Purification Protocol
The purification process involved:
- Centrifugation and filtration of culture supernatant
- Heat treatment at 80°C for 1 hour to inactivate proteases
- Ammonium sulfate precipitation (80% saturation)
- Reverse phase solid phase extraction (Vydac C4 column)
- Elution with 80% methanol in 0.1% trifluoroacetic acid (TFA)
- Final purification by high-performance liquid chromatography (HPLC) with a gradient from 50% to 60% methanol in 0.1% TFA aqueous solution
Mass spectrometry confirmed the expected monoisotopic mass of 3172.68 Da, consistent with the epilancin 15X structure.
Chemical Synthesis of Epilancin 15X Analogues
Rationale for Chemical Synthesis
Due to challenges in biosynthetic manipulation and the need to explore structure-activity relationships, solid-phase peptide synthesis (SPPS) was employed to prepare epilancin 15X and its analogues. This approach allows precise incorporation of non-natural amino acids and post-translational modifications.
Synthetic Strategy and Building Blocks
The synthesis utilized orthogonally protected lanthionine (Lan) and methyllanthionine (MeLan) building blocks to enable selective cyclization and ring formation. Key points include:
- Use of allyl- and p-nitrobenzyl-protected Lan/MeLan building blocks
- Preparation of β-methyl-d-cysteine intermediates from d-threonine for MeLan synthesis
- Installation of thioether rings via amide-forming cyclization on resin-bound peptides
Solid-Phase Peptide Synthesis (SPPS) Protocol
- Fmoc-based SPPS was performed on preloaded Wang resin with low substitution to reduce side reactions.
- Coupling reagents included N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole derivatives (HOBt or HOAt).
- Selective deprotection and cyclization steps formed the characteristic thioether rings.
- Protecting groups were removed under specific conditions (e.g., stannous chloride for nitrobenzyl groups, Pd(PPh3)4 for allyl groups).
- Final cleavage and global deprotection were achieved with trifluoroacetic acid and scavengers like triisopropylsilane or anisole.
Analogues Synthesized and Modifications
Three analogues were synthesized to probe the role of N-terminal modifications:
| Analogue ID | Modification Description |
|---|---|
| 21 | Replacement of N-terminal α,β-unsaturated residues (Dha3, Dhb7, Dhb8) with alanine and aminobutyric acid |
| 22 | Retention of pyruvyl (Pyr) group instead of reduction to d-lactate (DLac) |
| 23 | Truncation of eight N-terminal residues and addition of acetyl cap |
Yields for these syntheses ranged from 1.6% to 1.9%, with high coupling efficiency (92-93% per step).
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Biosynthetic gene cluster | elxABCOP cluster encoding enzymes ElxB, ElxP, ElxO for dehydration, proteolysis, reduction |
| Fermentation medium | 10% Lab-Lemco meat extract, 2% NaCl, 20 mM NH4Cl, 3% malt extract, 0.4% Ca(OH)2 |
| Production yield | ~3.0 mg epilancin 15X per liter culture |
| Purification methods | Ammonium sulfate precipitation, reverse phase solid phase extraction, HPLC |
| Chemical synthesis approach | Fmoc-based SPPS with orthogonally protected Lan/MeLan building blocks, selective cyclization |
| Key synthetic challenges | Stereochemical integrity of MeLan, installation of thioether rings, protecting group removal |
| Analogues produced | N-terminal residue substitutions, pyruvyl vs. d-lactate, N-terminal truncation with acetylation |
Research Findings on Preparation Methods
- The enzymatic dehydration and reduction steps are critical for the formation of the N-terminal d-lactate, which enhances peptide stability.
- Optimized fermentation media significantly improve epilancin 15X yield.
- The biosynthetic gene cluster organization is similar to other S. epidermidis lantibiotics, indicating evolutionary conservation.
- Chemical synthesis via SPPS enables the generation of epilancin analogues, allowing detailed study of structure-activity relationships.
- Substitution of the unusual N-terminal d-lactate group with pyruvyl or other residues resulted in only minor changes in antimicrobial activity, suggesting some flexibility in this region.
- The synthetic approach provides a platform for producing non-natural analogues to improve pharmacological properties.
Q & A
Q. What is the mechanism of action of epilancin 15X against Gram-positive bacteria, and how does it differ from other lantibiotics like nisin?
Epilancin 15X disrupts bacterial membranes by targeting anionic lipids in a lipid II-independent manner, leading to membrane permeabilization and leakage of intracellular contents . Unlike nisin, which binds lipid II and inhibits cell wall synthesis, epilancin 15X primarily affects DNA replication, transcription, RNA translation, and fatty acid synthesis without targeting the cell wall . Methodologically, this distinction was identified using liposome disruption assays, transcriptional profiling, and comparative studies with lipid II-binding antibiotics .
Q. How is the N-terminal lactate group in epilancin 15X biosynthesized, and what role does it play in bioactivity?
The N-terminal D-lactate moiety is formed via post-translational modification by the enzyme ElxO, a dehydrogenase that oxidizes serine residues during biosynthesis . While initially hypothesized to be critical for activity, synthetic analogues lacking this group retained ~70% antimicrobial potency, suggesting its primary role is proteolytic stability rather than direct bioactivity . This was demonstrated through solid-phase peptide synthesis and comparative MIC assays against Staphylococcus carnosus .
Q. Why does epilancin A37 exhibit narrow-spectrum activity against Corynebacterium species?
Epilancin A37 selectively targets Corynebacteria via a dual mechanism: (1) penetration of the cell wall without immediate disruption, followed by (2) intracellular accumulation and membrane lysis from within . This specificity is attributed to structural recognition of Corynebacterium membrane components, as shown via scanning electron microscopy (SEM) and competitive binding assays with synthetic lipid analogs .
Q. What genomic features distinguish epilancin-producing Staphylococci from non-producing strains?
Epilancin biosynthetic gene clusters (e.g., elkA, elkP, elkT) encode precursor peptides, proteases, and transporters responsible for post-translational modifications and export . Comparative genomics of Staphylococcus epidermidis strains revealed conserved promoter regions and regulatory elements upstream of these clusters, which are absent in non-producers .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of epilancin analogues?
Discrepancies arise when N-terminal modifications (e.g., lactate removal) show minimal impact on pore-forming activity in vitro but reduced efficacy in vivo . To address this, combine in vitro liposome assays with in situ bacterial membrane potential measurements (e.g., DiSC3(5) dye assays) and molecular dynamics simulations to differentiate lipid-binding kinetics from intracellular effects .
Q. What experimental designs are optimal for mapping epilancin’s intracellular targets after membrane disruption?
Use multi-omics approaches:
- Transcriptomics : RNA-seq to identify downregulated pathways (e.g., fatty acid synthesis genes in Bacillus subtilis) .
- Metabolomics : LC-MS to track depletion of nucleotide pools or accumulation of toxic intermediates .
- Chemical proteomics : Photoaffinity labeling with epilancin probes to capture protein interactions .
Q. How can synthetic biology expand the chemical diversity of epilancin derivatives?
Employ orthogonal protection strategies in solid-phase synthesis to introduce non-natural residues (e.g., fluorinated tryptophan) or cyclization motifs while preserving thioether bridges . For example, Knerr & van der Donk (2012) synthesized 15X analogues with modified N-terminal groups, achieving retained activity against MRSA despite structural changes .
Q. What methods validate the ecological role of epilancins in bacterial competition within skin microbiomes?
Co-culture S. epidermidis (producer) with Corynebacterium or S. aureus (targets) in artificial skin models, using spatial transcriptomics to map inhibition zones . Quantify epilancin secretion via MALDI-TOF imaging and correlate with competitor cell death markers (e.g., propidium iodide uptake) .
Q. Why do some studies report bactericidal activity for epilancins, while others observe bacteriostatic effects?
Discrepancies depend on bacterial strain-specific responses. For instance, S. carnosus exhibits membrane depolarization and rapid death (bactericidal), whereas B. subtilis undergoes metabolic arrest (bacteriostatic) due to differential regulation of stress response systems like LiaRS . Standardize assays using isogenic mutants (e.g., ΔliaRS) to isolate pathway-specific effects .
Q. How can multi-angle light scattering (MALS) and cryo-EM improve understanding of epilancin-membrane interactions?
MALS quantifies oligomerization states of epilancin on membranes, while cryo-EM visualizes pore architecture at near-atomic resolution . For example, Wang et al. (2023) combined these techniques to show that epilancin 15X forms transient, asymmetric pores in anionic liposomes, unlike nisin’s stable helical bundles .
Data Contradiction Analysis
Q. How to reconcile conflicting findings on the importance of the N-terminal lactate in epilancin 15X?
Velásquez et al. (2011) reported that the lactate confers stability against aminopeptidases , whereas Knerr & van der Donk (2012) found its removal only modestly reduced activity . To resolve, perform parallel assays: Compare wild-type and lactate-deficient analogues in protease-rich environments (e.g., human serum) versus buffer. LC-MS stability profiling confirmed the lactate’s role in extracellular persistence but not target engagement .
Q. Why do some epilancins show species-specific activity despite structural homology?
Epilancin K7 targets Micrococcus luteus but not S. aureus, despite 60% sequence similarity with 15X. Chimeric peptide studies identified a C-terminal β-sheet motif in K7 as critical for Micrococcus binding, validated via surface plasmon resonance (SPR) with purified membrane proteins .
Methodological Resources
- Structural analysis : NMR spectroscopy for lanthionine bridge mapping ; X-ray crystallography of dehydratases (e.g., ElxO) .
- Activity assays : Broth microdilution (CLSI guidelines) for MIC determination; time-kill curves for bactericidal kinetics .
- Biosynthesis studies : Heterologous expression in Lactococcus lactis with modular plasmid systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
